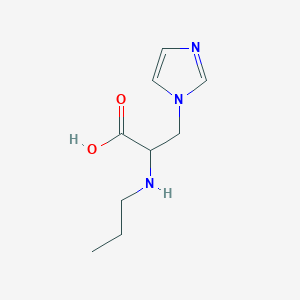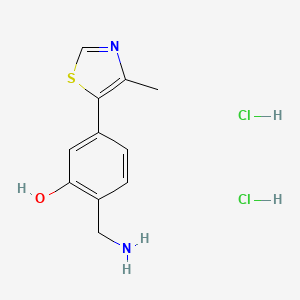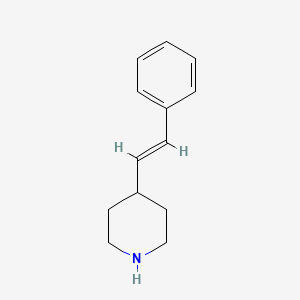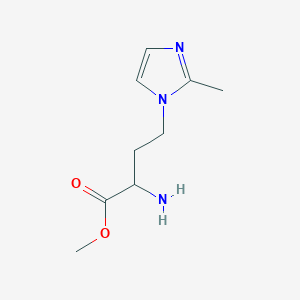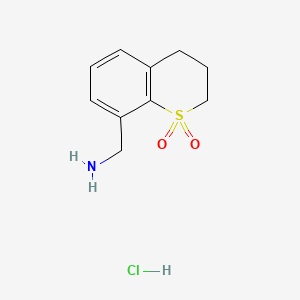
8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride is a synthetic organic compound that belongs to the class of benzothiopyran derivatives. This compound is characterized by the presence of an aminomethyl group at the 8th position of the benzothiopyran ring, which is a sulfur-containing heterocycle. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a benzothiopyran derivative with formaldehyde and an amine. The reaction is usually carried out under reflux conditions in a solvent such as dioxane, with a catalyst like 4-dimethylaminopyridine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiopyran derivatives.
科学的研究の応用
8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmacological agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
8-(aminomethyl)-3-aryl-7-hydroxycoumarins: These compounds share a similar aminomethyl group but differ in the core structure, which is based on coumarin rather than benzothiopyran.
6-(hydroxyethyldithio)-8-(aminomethylthio)octanoic acid: This compound has a similar aminomethyl group but features a different core structure and additional functional groups.
Uniqueness
8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dionehydrochloride is unique due to its specific benzothiopyran core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
特性
分子式 |
C10H14ClNO2S |
|---|---|
分子量 |
247.74 g/mol |
IUPAC名 |
(1,1-dioxo-3,4-dihydro-2H-thiochromen-8-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO2S.ClH/c11-7-9-4-1-3-8-5-2-6-14(12,13)10(8)9;/h1,3-4H,2,5-7,11H2;1H |
InChIキー |
NKSXEXKORSSSKX-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=CC=C2)CN)S(=O)(=O)C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


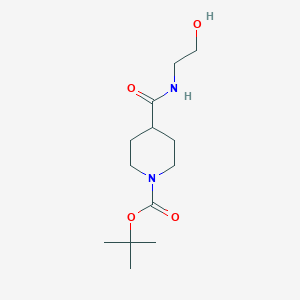
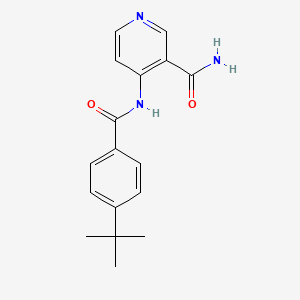
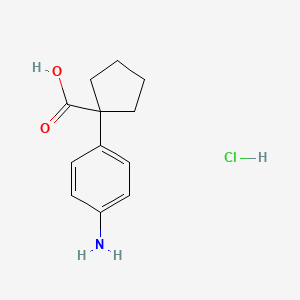
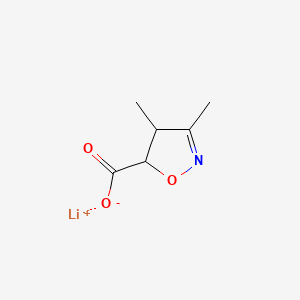
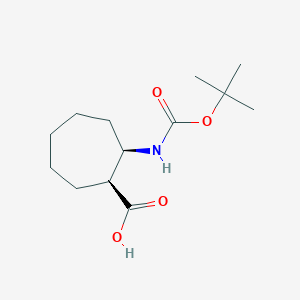
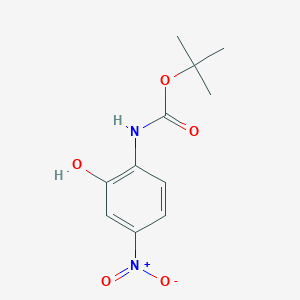
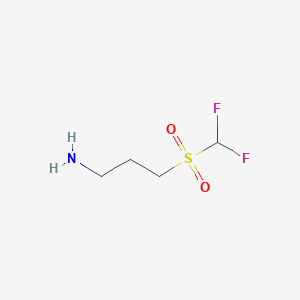
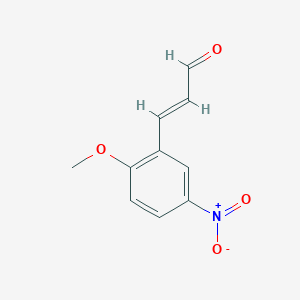
![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)
